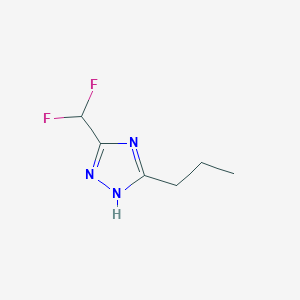
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate, also known as EBMO, is an organic compound that is used as a reagent in the synthesis of various compounds. It is a versatile reagent for organic synthesis and has been used in the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and materials science. It is a useful reagent due to its ability to form various substitution products, as well as its low toxicity and low cost.
Scientific Research Applications
Metabolism Studies : In vivo metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been studied, identifying various metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, which suggests the operation of multiple metabolic pathways (Kanamori et al., 2002).
Synthesis Techniques : Research has focused on the synthesis of related compounds, such as methyl 2-(4-methoxyphenyl)-2-oxoacetate, from natural sources like the ascidian Polycarpa aurata, highlighting efficient methods for preparing α-keto esters (Zhou, 2007).
Chemical Interactions and Bonding : Studies on ethyl 2-triazolyl-2-oxoacetate derivatives have revealed significant π-hole tetrel bonding interactions, offering insights into the nucleophilic/electrophilic nature of certain groups and influencing the interaction energy of tetrel bonds (Ahmed et al., 2020).
Molecular Structure Studies : Investigations into the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted, contributing to the understanding of molecular interactions and stability (Kaur et al., 2012).
Grignard Reaction Involvement : Ethyl chloroacetate's reaction with Grignard reagents has been studied, yielding products like desoxybenzoins and triarylethanols, demonstrating the compound's utility in organic synthesis (Ando, 1959).
Mechanism of Action
Target of Action
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate is a derivative of α-haloacetophenone . It has been tested for its inhibitory effects on protein tyrosine phosphatases (PTPs) such as SHP-1 and PTP1B . These enzymes play crucial roles in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a potent inhibitor of PTPs . It is cell-permeable and can covalently bind to the SHP-1 . The bromine atom in the compound likely plays a role in this covalent interaction . This binding inhibits the activity of the phosphatases, leading to an increase in the levels of phosphorylated proteins in the cell .
Biochemical Pathways
The inhibition of PTPs like SHP-1 and PTP1B can affect multiple biochemical pathways. For instance, it can influence the JAK-STAT signaling pathway, which is involved in cell division, growth, and immune responses . By inhibiting PTP activity, this compound could potentially enhance signal transduction in these pathways .
Pharmacokinetics
Its solubility in dmso and partial miscibility in water suggest that it might have reasonable bioavailability . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate is the inhibition of PTPs, leading to an increase in the levels of phosphorylated proteins in the cell . This can enhance signal transduction in pathways like JAK-STAT, potentially influencing cell division, growth, and immune responses .
Action Environment
The action, efficacy, and stability of Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific cellular environment
properties
IUPAC Name |
ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-5-4-7(15-2)6-9(8)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWQQJVCLXRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)



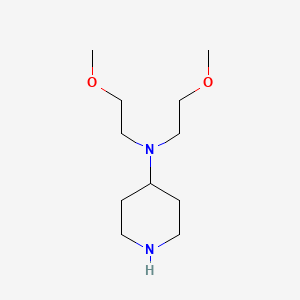
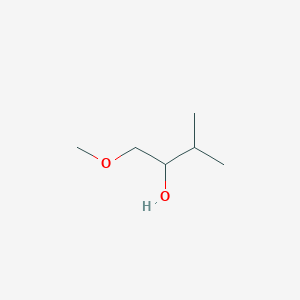
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
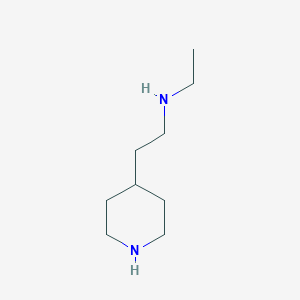
![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
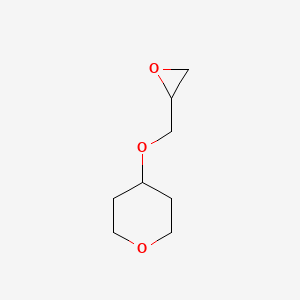
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)


